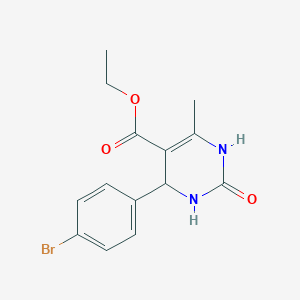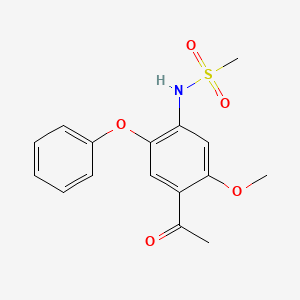
1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride
Vue d'ensemble
Description
1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes an isobutyl group, a methyl group, and a sulfonyl chloride functional group attached to a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. This process can be carried out under mild conditions, often using catalysts such as silver or copper to facilitate the reaction . The reaction conditions are optimized to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions, followed by purification steps such as recrystallization or chromatography. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: It can undergo cycloaddition reactions with suitable dipolarophiles to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Silver, copper, and palladium catalysts are often employed to facilitate various reactions.
Major Products:
Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.
Sulfonate Esters: Formed by the substitution with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Biological Studies: Explored for its biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is crucial in its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- 1-Isobutyl-3-methyl-1h-pyrazole-5-carboxylic acid
- 1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonamide
- 1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonate
Uniqueness: 1-Isobutyl-3-methyl-1h-pyrazole-5-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various derivatives and complex molecules .
Propriétés
IUPAC Name |
5-methyl-2-(2-methylpropyl)pyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-6(2)5-11-8(14(9,12)13)4-7(3)10-11/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIABXQPBHUWBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)S(=O)(=O)Cl)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189359 | |
| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245806-70-5 | |
| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245806-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B3046370.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[2-(2-chloro-4-methoxyphenyl)acetamido]pentanamide](/img/structure/B3046373.png)



![Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-](/img/structure/B3046378.png)

![4-[(4-Methoxyphenyl)ethynyl]benzaldehyde](/img/structure/B3046383.png)
![Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3046384.png)

![Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B3046388.png)
